

Comparative Analysis of Gene Expression Changes Following Treatment with MX-106 and Alpelisib

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Compound of Interest						
Compound Name:	Antitumor agent-106					
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This guide provides a comparative analysis of the transcriptomic effects of a novel investigational agent, MX-106, against the established PI3K inhibitor, Alpelisib. The data presented herein is derived from in vitro studies on the MCF-7 breast cancer cell line.

Executive Summary

The study aimed to profile and compare the gene expression changes induced by MX-106 and Alpelisib to elucidate their mechanisms of action and relative impact on key cancer-related signaling pathways. Both agents were observed to significantly modulate genes within the PI3K/Akt/mTOR pathway. However, MX-106 demonstrated a more potent and specific downregulation of cell cycle progression genes, suggesting a distinct efficacy profile.

Gene Expression Profile Comparison

MCF-7 cells were treated with 1 μ M of MX-106 or 1 μ M of Alpelisib for 24 hours. RNA was extracted and subjected to RNA sequencing (RNA-Seq) to determine differential gene expression. The following table summarizes the log2 fold changes of key genes involved in the PI3K/Akt pathway and cell cycle regulation.

Table 1: Comparative Gene Expression Changes in MCF-7 Cells



Gene Symbol	Gene Name	Pathway/Proce ss	Log2 Fold Change (MX- 106)	Log2 Fold Change (Alpelisib)
PI3K/Akt/mTOR Pathway				
PIK3CA	Phosphatidylinos itol-4,5- Bisphosphate 3- Kinase Catalytic Subunit Alpha	PI3K Signaling	-0.58	-0.65
AKT1	AKT Serine/Threonine Kinase 1	PI3K Signaling	-0.75	-0.70
MTOR	Mechanistic Target of Rapamycin	mTOR Signaling	-1.20	-0.95
RPS6KB1	Ribosomal Protein S6 Kinase B1	mTOR Signaling	-1.54	-1.12
EIF4EBP1	Eukaryotic Translation Initiation Factor 4E Binding Protein 1	mTOR Signaling	-1.35	-1.05
Cell Cycle Regulation				
CCND1	Cyclin D1	G1/S Transition	-2.10	-1.50
CDK4	Cyclin Dependent Kinase 4	G1/S Transition	-1.85	-1.30
E2F1	E2F Transcription	G1/S Transition	-2.50	-1.80

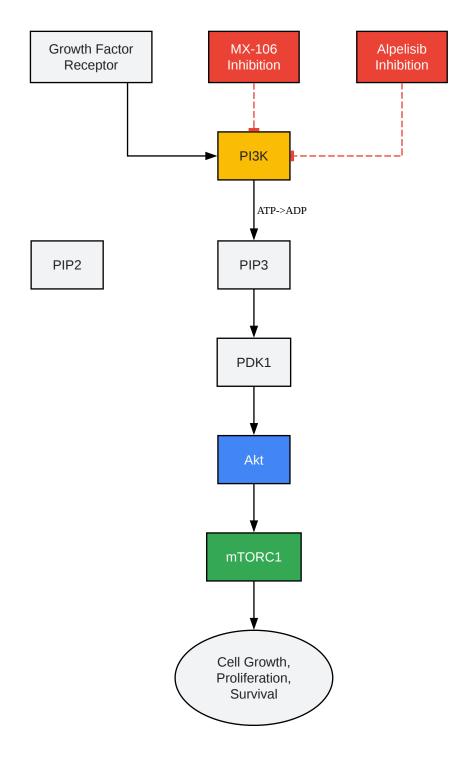


	Factor 1			
MYC	MYC Proto- Oncogene	Proliferation	-2.30	-1.75
Apoptosis				
BCL2	BCL2 Apoptosis Regulator	Anti-Apoptosis	-1.15	-0.80
BAD	BCL2 Associated Agonist Of Cell Death	Pro-Apoptosis	1.25	0.90

Signaling Pathway Analysis

Treatment with MX-106 leads to a significant downregulation of the PI3K/Akt/mTOR signaling cascade. This pathway is critical for cell growth, proliferation, and survival. The diagram below illustrates the key nodes of this pathway and indicates the points of inhibition.





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Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental ProtocolsCell Culture and Treatment



MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For drug treatment, cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the media was replaced with fresh media containing either 1 μ M MX-106, 1 μ M Alpelisib, or DMSO as a vehicle control, and incubated for 24 hours.

RNA Extraction and Quantification

Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA were assessed using a NanoDrop spectrophotometer. RNA integrity was confirmed using the Agilent 2100 Bioanalyzer.

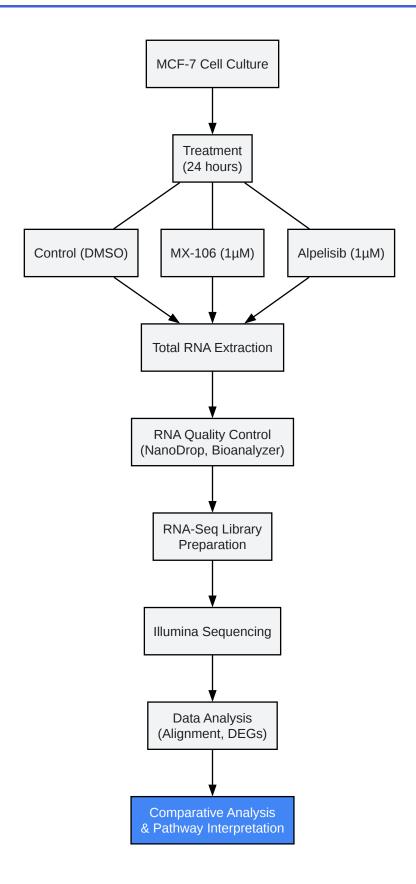
RNA Sequencing and Data Analysis

RNA-Seq libraries were prepared from 1 μ g of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina. Sequencing was performed on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads. Raw sequencing reads were aligned to the human reference genome (GRCh38) using STAR aligner. Differential gene expression analysis was performed using DESeq2 in R. Genes with a $|\log 2 \text{ fold change}| > 1$ and a p-adjusted value < 0.05 were considered significantly differentially expressed.

Experimental Workflow

The overall workflow for the comparative gene expression analysis is depicted below.





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Caption: Workflow for comparative transcriptomic analysis.



Conclusion

The data indicates that both MX-106 and Alpelisib effectively inhibit the PI3K/Akt/mTOR pathway in MCF-7 breast cancer cells. Notably, MX-106 appears to induce a more pronounced downregulation of key genes involved in cell cycle progression, such as CCND1 and E2F1, compared to Alpelisib at the same concentration. This suggests that MX-106 may have a superior cytostatic effect. Further studies, including cell viability assays and phosphoproteomics, are warranted to confirm these findings and further characterize the unique therapeutic potential of MX-106.

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